molecular formula C21H18N4O3S3 B2482153 (Z)-3-(furan-2-ylmethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 497865-54-0

(Z)-3-(furan-2-ylmethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2482153
CAS No.: 497865-54-0
M. Wt: 470.58
InChI Key: YKVDGZLMWHCICL-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(furan-2-ylmethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C21H18N4O3S3 and its molecular weight is 470.58. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiangiogenic Effects

Research has demonstrated that derivatives of thioxothiazolidin-4-one exhibit significant anticancer and antiangiogenic effects. A study by Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and tested them against mouse Ehrlich Ascites Tumor (EAT), showing a reduction in tumor volume, cell number, and an increase in the lifespan of EAT-bearing mice. These compounds also manifested strong antiangiogenic effects by suppressing tumor-induced endothelial proliferation (Chandrappa et al., 2010).

Antimicrobial Activity

Another study by Desai et al. (2013) focused on the synthesis of 2-(2-hydroxyphenylimino)thiazolidin-4-one derivatives with substituted C-5 and N-3 positions, which displayed significant antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungal strains. This suggests that these derivatives could be potent antimicrobial agents (Desai et al., 2013).

Synthesis and Evaluation for Anticancer Activity

Further research by Chandrappa et al. (2009) synthesized and evaluated 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives for their cytotoxicity and induction of apoptosis in human leukemia cells. The study found moderate to strong antiproliferative activity in human leukemia cell lines, indicating the potential of these compounds as anticancer agents (Chandrappa et al., 2009).

Anti-inflammatory and Antinociceptive Properties

A study by Selvam et al. (2012) synthesized thiazolopyrimidine derivatives and evaluated their antinociceptive and anti-inflammatory properties. The compounds showed significant activity in the tail-flick technique and carrageenan-induced paw edema test, suggesting their potential use in pain and inflammation management (Selvam et al., 2012).

Properties

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S3/c26-19-15(12-16-20(27)25(21(29)31-16)13-14-4-3-9-28-14)18(23-7-10-30-11-8-23)22-17-5-1-2-6-24(17)19/h1-6,9,12H,7-8,10-11,13H2/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVDGZLMWHCICL-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCN1C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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